Dehydro Amlodipine Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

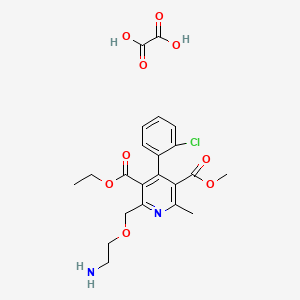

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHKAMHZXZAAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675661 | |

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216406-90-4 | |

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Dehydro Amlodipine Oxalate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dehydro Amlodipine Oxalate, a significant impurity and degradation product of the widely prescribed antihypertensive drug, Amlodipine. Understanding the chemical properties, formation pathways, and analytical methodologies for this compound is critical for ensuring the quality, safety, and efficacy of Amlodipine drug products.

Chemical Structure and Identification

This compound is the oxalate salt of the pyridine derivative of Amlodipine. The core structural change from Amlodipine is the oxidation of the 1,4-dihydropyridine ring to a more stable aromatic pyridine ring.[1][2] This transformation is a key aspect of Amlodipine's degradation profile.

Chemical Name: 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid[3][4][5]

CAS Number: 1216406-90-4[2][3][4][5][6][7][8][9][10]

Molecular Formula: C₂₂H₂₅ClN₂O₉ (or C₂₀H₂₃ClN₂O₅ · C₂H₂O₄)[3][4][5][6][7][9][11]

Molecular Weight: 496.89 g/mol [3][5][6][7][9][11]

Chemical Structure:

-

SMILES: CCOC(=O)c1c(COCCN)nc(C)c(C(=O)OC)c1c2ccccc2Cl.OC(=O)C(=O)O[3][5][8]

-

InChI: InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6)[3][4][5]

Formation and Degradation Pathways

This compound can be formed through two primary routes: as a byproduct during the synthesis of Amlodipine and as a degradation product of Amlodipine under various stress conditions.[1][2]

Synthesis Impurity

During the multi-step synthesis of Amlodipine, oxidation of the dihydropyridine ring can occur, leading to the formation of Dehydro Amlodipine.[1][2] Subsequent treatment with oxalic acid, which is often used for salt formation to improve stability or solubility, results in this compound.[1][2]

Degradation Product

Amlodipine is susceptible to degradation, particularly through oxidation and photolysis.[1][2] The formation of Dehydro Amlodipine is a primary degradation pathway.

-

Oxidative Degradation: Amlodipine is highly susceptible to oxidative stress. Forced degradation studies have consistently shown that exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of its dehydro derivative.[1][2] This process involves the oxidation of the dihydropyridine ring to a pyridine ring and is often accelerated at elevated temperatures.[1][2]

-

Photodegradation: The pyridine derivative of Amlodipine has been identified as a primary photoproduct.[1]

The logical pathway for the formation of this compound from Amlodipine is illustrated in the diagram below.

Caption: Formation pathway of this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of Amlodipine and the conditions under which Dehydro Amlodipine is formed. The table below summarizes quantitative data from various stress conditions.

| Stress Condition | Amlodipine Degradation (%) | Key Degradation Product | Reference |

| 3% H₂O₂ at 80°C for 6 hours | 80.1% | Dehydro Amlodipine derivative | [2][3][8] |

| 5 M HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine derivative | [3][8] |

| 5 M NaOH at 80°C for 6 hours | Total Degradation | C₁₅H₁₆NOCl | [3][8] |

| 30% H₂O₂ | 20% | Dehydro Amlodipine (Impurity D) | [6] |

| Acidic Medium (unspecified) | 60% | Dehydro Amlodipine derivative | [6] |

| Basic Medium (unspecified) | 25% | Not specified | [6] |

| Photostability Chamber (14 days) | 32.2% | Not specified | [3][8] |

Experimental Protocols

Forced Degradation of Amlodipine Besylate

This protocol outlines the procedure to induce the degradation of Amlodipine to form its dehydro derivative under oxidative conditions.

Materials:

-

Amlodipine Besylate

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Methanol

-

Water

-

Volumetric flasks

-

Pipettes

-

Heating apparatus (e.g., water bath or oven)

Procedure:

-

Prepare Amlodipine Stock Solution: Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Sample Preparation for Analysis:

-

After the specified duration, cool the solution to room temperature.

-

Dilute the stressed sample with the mobile phase to a suitable concentration for analysis.

-

HPLC Method for the Analysis of Dehydro Amlodipine

This protocol provides a stability-indicating HPLC method for the separation and quantification of Amlodipine and its degradation products, including Dehydro Amlodipine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol: Water (80:20 v/v)[12] or a gradient with ammonium hydroxide in water and methanol[4] |

| Flow Rate | 1.0 mL/min[8][12][13] |

| Detection Wavelength | 237 nm or 238 nm[1][4][8][12] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared standard and stressed sample solutions into the HPLC system.

-

Data Acquisition: Record the chromatograms.

-

Analysis: Identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to a reference standard. Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed sample to that of an unstressed control sample.[1]

The general workflow for the analysis of this compound is depicted in the following diagram.

Caption: General workflow for the analysis of Dehydro Amlodipine.

Conclusion

A thorough understanding of the chemical structure, formation, and analytical detection of this compound is indispensable for pharmaceutical scientists and researchers. This guide provides a foundational overview to aid in the development of robust control strategies for this critical impurity, ultimately ensuring the quality and safety of Amlodipine-containing medications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1216406-90-4 | Benchchem [benchchem.com]

- 3. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]

- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. lcms.cz [lcms.cz]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. This compound [drugfuture.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. jchr.org [jchr.org]

- 13. Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]

Dehydro Amlodipine Oxalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Amlodipine Oxalate is a prominent impurity associated with the synthesis and degradation of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] Its presence is a critical quality attribute monitored by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Amlodipine EP Impurity D and Amlodipine USP Related Compound A, respectively.[3][4] Understanding the formation, properties, and analytical protocols for this impurity is paramount for ensuring the safety, efficacy, and stability of Amlodipine drug products.[5]

Core Properties and Identification

This compound is the oxalate salt of Dehydro Amlodipine, the pyridine derivative of Amlodipine.[3] Key identifiers and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid | [4][6] |

| Synonyms | Amlodipine EP Impurity D Oxalate Salt, Amlodipine USP Related Compound A | [3][4] |

| CAS Number | 1216406-90-4 | [1][4] |

| Alternate CAS (Free Base) | 113994-41-5 | [3][4] |

| Molecular Formula | C22H25ClN2O9 | [1][7] |

| Molecular Weight | 496.89 g/mol | [1][4] |

| Exact Mass | 496.12500 | [8] |

| Purity | >95% (HPLC) | [9] |

Formation Pathways

The formation of this compound can occur through two primary routes: as a byproduct during the synthesis of Amlodipine and as a degradation product of Amlodipine under various stress conditions.[3] The fundamental chemical transformation involves the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[2][3]

1. Synthesis Impurity: During the multi-step synthesis of Amlodipine, reaction conditions or the presence of oxidizing agents can lead to the unintended oxidation of the dihydropyridine ring, forming Dehydro Amlodipine.[3] Subsequent treatment with oxalic acid, often used for salt formation to improve stability or solubility, results in the crystallization of this compound.[3][10]

2. Degradation Product: Amlodipine is susceptible to degradation, particularly under oxidative, acidic, and photolytic stress.[2][5] Forced degradation studies consistently demonstrate that exposure to oxidizing agents like hydrogen peroxide, acidic conditions, or light leads to the aromatization of the dihydropyridine ring, forming Dehydro Amlodipine (Impurity D) as a major degradant.[2][11][12]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in understanding the stability of Amlodipine and the conditions that promote the formation of Dehydro Amlodipine. The following table summarizes findings from various studies.

| Stress Condition | Parameters | Degradation of Amlodipine (%) | Key Degradation Product Identified | Reference |

| Acid Hydrolysis | 5 M HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine derivative | [2][12] |

| 0.1 M HCl at ambient temp. for 3 days | ~1% | - | [13] | |

| Base Hydrolysis | 5 M NaOH at 80°C for 6 hours | ~100% | C15H16NOCl (total degradation) | [12] |

| 0.1 M NaOH at ambient temp. for 3 days | 43% | - | [13] | |

| Oxidative | 3% H2O2 in Methanol (80:20) at 80°C for 6 hours | 80.1% | Dehydro Amlodipine derivative | [3][12] |

| 30% H2O2 | 20% | Impurity D (Dehydro Amlodipine) | [2][11] | |

| Photolytic | 1.2 million lux hours (Vis) & 200 W-h/m² (UVA) | 5% | - | [13] |

| 14 days in photostability chamber | 32.2% | Pyridine derivative | [2][12] | |

| Thermal (Solid) | 105°C for 3 days | No significant degradation | - | [13] |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Amlodipine to investigate the formation of Dehydro Amlodipine and other degradants.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl for moderate conditions or 5 M HCl for harsh conditions). The mixture can be kept at room temperature or heated (e.g., 80°C) for a specified duration.[14] After the stress period, cool the solution if necessary and neutralize it with an appropriate amount of a basic solution (e.g., NaOH).[5]

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH for moderate conditions or 5 M NaOH for harsh conditions). Similar to acid hydrolysis, the mixture can be maintained at room temperature or heated.[14] After the specified time, cool and neutralize with an acidic solution (e.g., HCl).[14]

-

Oxidative Degradation: Mix the stock solution with a hydrogen peroxide (H₂O₂) solution (e.g., 3%). The reaction can be carried out at room temperature or elevated temperatures.[14]

-

Photodegradation: Expose the Amlodipine solution in a photostability chamber to controlled UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

-

Thermal Degradation: Store the solid Amlodipine drug substance in a temperature-controlled oven at elevated temperatures (e.g., 105°C) for a defined period.[13]

3. Sample Preparation for Analysis:

-

For all stressed samples, dilute the final solution with the mobile phase to a suitable concentration for analysis.[14]

4. Chromatographic Analysis:

-

Analyze the stressed and unstressed (control) samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

-

Inject the prepared solutions and record the chromatograms.[5]

5. Data Analysis:

-

Identify the peaks corresponding to Amlodipine and its degradation products based on their retention times compared to reference standards.

-

Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that of the unstressed control sample.[5]

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1216406-90-4 | Benchchem [benchchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | CAS#:1216406-90-4 | Chemsrc [chemsrc.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. WO2005023769A1 - Process for the preparation of amlodipine salts - Google Patents [patents.google.com]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Formation Mechanism of Dehydro Amlodipine Oxalate from Amlodipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Dehydro Amlodipine Oxalate, a significant degradation product and process impurity of the widely prescribed antihypertensive drug, Amlodipine. Understanding the mechanisms leading to its formation is critical for ensuring the quality, stability, and safety of Amlodipine drug products. This document details the primary formation pathways, summarizes quantitative data from forced degradation studies, presents detailed experimental protocols for analysis, and visualizes the core chemical transformations and analytical workflows.

Introduction to Amlodipine and its Stability

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is susceptible to degradation under various conditions. Its chemical structure, particularly the 1,4-dihydropyridine ring, is the primary site of lability.[1][2] Degradation can lead to the formation of several impurities, with Dehydro Amlodipine being a prominent example.[1][3] This impurity, also known as Amlodipine Impurity D, is formed through the aromatization of the dihydropyridine ring to a pyridine ring.[1][4] The subsequent reaction of Dehydro Amlodipine with oxalic acid results in the formation of this compound. The presence of these impurities can impact the therapeutic efficacy and safety of the drug product.[5]

Formation Pathways of Dehydro Amlodipine

The conversion of Amlodipine to its dehydro derivative is primarily an oxidative process.[1][6] This transformation can occur under several conditions, both during the manufacturing process and throughout the shelf life of the drug product.

Oxidative stress is a major contributor to the formation of Dehydro Amlodipine.[1][6] Forced degradation studies have demonstrated that exposure of Amlodipine to oxidizing agents, such as hydrogen peroxide, leads to significant formation of the pyridine derivative.[1][7][8] This process involves the removal of two hydrogen atoms from the dihydropyridine ring, resulting in a more stable aromatic pyridine structure.[6][9]

Amlodipine is known to be unstable in acidic conditions.[1][3] In the presence of acid, the dihydropyridine ring of Amlodipine undergoes oxidation to form the pyridine derivative, Dehydro Amlodipine.[1][7] This degradation pathway is significant and has been observed in numerous forced degradation studies.

Exposure to light, particularly UV radiation, is another critical factor in the degradation of Amlodipine.[3][9] Photolytic degradation also leads to the aromatization of the dihydropyridine ring, forming Dehydro Amlodipine as a primary photoproduct.[3][10] The photosensitivity of 1,4-dihydropyridine compounds is a well-documented phenomenon.[9]

Dehydro Amlodipine can also be generated as a process-related impurity during the synthesis of Amlodipine.[4][6] Incomplete reduction or unintended oxidation during the manufacturing steps can lead to the presence of this impurity in the final active pharmaceutical ingredient (API).[6]

Formation of this compound

This compound is formed when Dehydro Amlodipine is treated with oxalic acid.[6][11] Oxalic acid is often used in the pharmaceutical industry to form salts of basic compounds. This process can be an intentional step to isolate and purify the impurity or an unintentional reaction if oxalic acid is present.

Diagram: Formation Pathway of this compound

Caption: Chemical transformation pathway from Amlodipine to this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The following table summarizes results from various studies on Amlodipine, highlighting the extent of degradation under different stress conditions and the formation of Dehydro Amlodipine.

| Stress Condition | Reagents and Conditions | Degradation of Amlodipine (%) | Primary Degradation Product(s) | Reference(s) |

| Acidic Hydrolysis | 5 mol/L HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine (Impurity D) | [1][7] |

| Acidic medium (unspecified) | ~60% | Dehydro Amlodipine (Impurity D) | [1][8] | |

| Alkaline Hydrolysis | 5 mol/L NaOH at 80°C for 6 hours | 100% | C₁₅H₁₆NOCl | [7] |

| 0.1 M NaOH | 43% | Not specified | [1] | |

| Oxidative Degradation | 3% H₂O₂ at 80°C for 6 hours | 80.1% | Dehydro Amlodipine (Impurity D) | [1][7] |

| 30% H₂O₂ | 20% | Dehydro Amlodipine (Impurity D) | [1][8] | |

| Photodegradation | Photostability chamber for 14 days | 32.2% | Dehydro Amlodipine (Pyridine derivative) | [1][7] |

| UV and visible radiation for 15 days (tablets) | 22.38% (UV), 19.89% (Visible) | Dehydro Amlodipine (Pyridine derivative) | [1] |

Note: The percentage of degradation can vary based on the specific experimental conditions.

Experimental Protocols

The identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Objective: To induce the degradation of Amlodipine under various stress conditions to identify and quantify degradation products, including Dehydro Amlodipine.

Materials:

-

Amlodipine Besylate reference standard

-

Hydrochloric acid (e.g., 1 M and 5 M)

-

Sodium hydroxide (e.g., 0.1 M and 5 M)

-

Hydrogen peroxide (e.g., 3% and 30%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[3]

-

Acid Hydrolysis: To a portion of the stock solution, add an equal volume of hydrochloric acid solution (e.g., 5 M HCl). Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[7] After cooling, neutralize the solution with a suitable base (e.g., 5 M NaOH) and dilute to a final concentration for HPLC analysis.

-

Alkaline Hydrolysis: To another portion of the stock solution, add an equal volume of sodium hydroxide solution (e.g., 5 M NaOH). Heat the mixture under the same conditions as the acid hydrolysis.[7] After cooling, neutralize with a suitable acid (e.g., 5 M HCl) and dilute for analysis.

-

Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Heat the mixture as described above.[7] Dilute the resulting solution for HPLC analysis.

-

Photodegradation: Expose a solution of Amlodipine Besylate in a photostability chamber to controlled light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be kept in the dark under the same temperature conditions.

-

Thermal Degradation: Expose a solid sample of Amlodipine Besylate to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.[8] Dissolve the sample in a suitable solvent for analysis.

Objective: To separate and quantify Amlodipine and its degradation products, including Dehydro Amlodipine.

Chromatographic Conditions (Example):

-

Column: C18 (e.g., 250 x 4.0 mm, 5 µm)[12]

-

Mobile Phase: A mixture of a buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic solvent (e.g., ethanol or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[12]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: Ambient or controlled (e.g., 30°C)[3]

-

Injection Volume: 20 µL[3]

Procedure:

-

Preparation of Standard and Sample Solutions: Prepare standard solutions of Amlodipine and, if available, Dehydro Amlodipine in the mobile phase. Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase.[3]

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.[3]

-

Data Analysis: Identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to the standards. Calculate the percentage of degradation and the amount of each impurity formed.[3]

Diagram: Experimental Workflow for Amlodipine Degradation Studies

Caption: Workflow for conducting and analyzing forced degradation studies of Amlodipine.

Conclusion

The formation of this compound is a critical consideration in the development and manufacturing of Amlodipine drug products. The primary precursor, Dehydro Amlodipine, is formed through the oxidation of the dihydropyridine ring of Amlodipine under oxidative, acidic, and photolytic stress conditions, as well as potentially during synthesis. The subsequent reaction with oxalic acid yields the oxalate salt. A thorough understanding of these formation mechanisms, coupled with robust analytical methods for detection and quantification, is essential for controlling the impurity profile of Amlodipine and ensuring its quality, safety, and efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 3. benchchem.com [benchchem.com]

- 4. CAS 113994-41-5: Dehydro Amlodipine (Amlodipine Impurity D) [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1216406-90-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]

Dehydro Amlodipine Oxalate: A Critical Degradation Product of Amlodipine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a widely prescribed long-acting calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] As with any pharmaceutical agent, ensuring its stability, safety, and efficacy throughout its shelf life is paramount. Amlodipine's chemical structure, specifically its dihydropyridine ring, makes it susceptible to degradation under various stress conditions. One of the most significant degradation products is the oxidized form, commonly known as Dehydro Amlodipine.[2][3] This guide provides a comprehensive technical overview of Dehydro Amlodipine, with a specific focus on its oxalate salt form, which serves as a critical reference standard in analytical testing. We will delve into its formation pathways, present quantitative data from forced degradation studies, detail experimental protocols for its identification and quantification, and visualize the underlying processes.

Dehydro Amlodipine is recognized by major pharmacopeias as Amlodipine EP Impurity D (European Pharmacopoeia) and Amlodipine USP Related Compound A (United States Pharmacopeia).[2][4] Its presence in Amlodipine drug substances and products is strictly monitored to ensure that it does not exceed established safety thresholds. The formation of this impurity is a key indicator of the drug's stability and can be influenced by manufacturing processes, formulation excipients, and storage conditions.[2] Dehydro Amlodipine Oxalate is a stable salt form of this impurity, making it suitable for use as a reference standard in analytical laboratories for accurate identification and quantification.[4][5][6]

Formation of Dehydro Amlodipine

Dehydro Amlodipine is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable pyridine ring.[2] This transformation can be induced by various stress conditions, as demonstrated in forced degradation studies.

Degradation Pathways

Forced degradation studies are a regulatory requirement designed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] These studies intentionally expose the drug to harsh conditions to accelerate its degradation. The primary pathways leading to the formation of Dehydro Amlodipine are:

-

Oxidative Degradation: This is the most direct pathway for the formation of Dehydro Amlodipine. Exposure to oxidizing agents, such as hydrogen peroxide, readily converts the dihydropyridine ring to a pyridine ring.[2][8]

-

Acidic Hydrolysis: In acidic conditions, Amlodipine shows significant degradation.[3][8][9] One of the major degradation products formed under acidic stress is Dehydro Amlodipine.[3]

-

Photodegradation: Amlodipine is known to be photosensitive. Exposure to light, particularly UV light, can also lead to the formation of Dehydro Amlodipine.[3][10]

-

Alkaline Hydrolysis: While Amlodipine also degrades under alkaline conditions, the formation of Dehydro Amlodipine is more prominent under acidic and oxidative stress.[8][11]

-

Thermal Degradation: Amlodipine is relatively stable under thermal stress alone, with minimal formation of Dehydro Amlodipine.[8][10]

It is important to note that Dehydro Amlodipine can also be formed as a byproduct during the synthesis of Amlodipine itself.[2] Subsequent treatment with oxalic acid during the manufacturing or purification process can lead to the formation of this compound.[2]

Quantitative Analysis of Amlodipine Degradation

The extent of Amlodipine degradation and the formation of Dehydro Amlodipine under various stress conditions have been quantified in numerous studies. The following tables summarize the results from several key experiments.

| Stressor | Concentration/Intensity | Temperature | Duration | % Amlodipine Degradation | Reference |

| Acidic Hydrolysis | 5 M HCl | 80°C | 6 hours | ~60% | [8] |

| 5 M HCl | 80°C | 6 hours | 75.2% | [3][9] | |

| 0.1 M HCl | Room Temperature | 3 days | 10% | [10] | |

| 0.1 N HCl | Room Temperature | 3 hours | Not specified | [12] | |

| Alkaline Hydrolysis | 1 M NaOH | 80°C | 2 hours | ~25% | [8] |

| 5 M NaOH | 80°C | 6 hours | Total Degradation | [3][13] | |

| 0.1 M NaOH | Room Temperature | 3 days | 15% | [10] | |

| Oxidative Degradation | 30% H₂O₂ | 80°C | 6 hours | ~20% | [8] |

| 3% H₂O₂ in Methanol (80:20) | 80°C | 6 hours | 80.1% | [3][9][10] | |

| 3% H₂O₂ | Room Temperature | 3 days | 5% | [10] | |

| Photodegradation | 200 W-h/m² UV light & 1.2 million lux-h visible light | Not specified | Not specified | 5% | [10] |

| Photostability chamber | Not specified | 14 days | 32.2% | [3][9][10] | |

| Thermal Degradation | 80°C | 48 hours | ~0.25% (minimal) | [8] | |

| 105°C | 3 days | No degradation | [10][14] | ||

| 80°C | 7 hours | Not specified | [12] | ||

| Thermal & Humidity | 85°C, 85% RH | 3 days | No degradation | [10][14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible identification and quantification of Dehydro Amlodipine. Below are representative protocols for forced degradation studies and the subsequent analytical determination.

Forced Degradation Studies Protocol

Objective: To induce the degradation of Amlodipine under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

-

Amlodipine Besylate drug substance

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.[10][14]

-

Acidic Hydrolysis:

-

For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and keep at room temperature for 3 days.[10][14]

-

For aggressive degradation, use 5 M HCl and heat at 80°C for 6 hours.[3][8][9]

-

After the specified time, neutralize the solution with an appropriate amount of NaOH.[10]

-

-

Alkaline Hydrolysis:

-

For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 3 days.[10][14]

-

For aggressive degradation, use 1 M or 5 M NaOH and heat at 80°C for 2-6 hours.[3][8]

-

After the specified time, neutralize the solution with an appropriate amount of HCl.

-

-

Oxidative Degradation:

-

Photodegradation:

-

Thermal Degradation:

-

Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase before analysis by HPLC or LC-MS.

Stability-Indicating HPLC Method

Objective: To separate and quantify Amlodipine from its degradation products, including Dehydro Amlodipine.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[15]

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 60:40 v/v).[15] Gradient elution may also be used.[16]

-

Flow Rate: 1.0 mL/min.[12]

-

Injection Volume: 10-20 µL.[10]

-

Column Temperature: Ambient or controlled (e.g., 30°C).[17]

Procedure:

-

Preparation of Standard and Sample Solutions:

-

Prepare a standard solution of Amlodipine Besylate of a known concentration in the mobile phase.

-

Prepare a standard solution of this compound reference standard.

-

Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to the standards.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that in an unstressed control sample.[10]

-

Quantify the amount of Dehydro Amlodipine formed using the peak area and the response factor of the this compound reference standard.

-

Visualizing the Processes

Amlodipine to Dehydro Amlodipine Transformation

The core chemical transformation in the degradation of Amlodipine to Dehydro Amlodipine is the oxidation of the dihydropyridine ring.

Caption: Chemical transformation of Amlodipine to Dehydro Amlodipine.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is a critical component of drug stability assessment.

References

- 1. Amlodipine - Wikipedia [en.wikipedia.org]

- 2. This compound | 1216406-90-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. lcms.cz [lcms.cz]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jchr.org [jchr.org]

- 13. scribd.com [scribd.com]

- 14. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Dehydro Amlodipine Oxalate: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Dehydro Amlodipine Oxalate, a crucial reference standard for the quality control of amlodipine.

Dehydro amlodipine, recognized as Amlodipine EP Impurity D, is the principal oxidative degradation product of the widely prescribed antihypertensive drug, amlodipine. Its synthesis is of paramount importance for its use as a reference standard in the development and validation of analytical methods, as well as in the stability testing of amlodipine-based pharmaceutical products. This technical guide provides a detailed protocol for the synthesis of this compound, designed to be a valuable resource for laboratory research. The synthesis is approached as a three-step process, commencing with the Hantzsch synthesis to create the dihydropyridine intermediate, which is then oxidized to form the pyridine ring, and culminates in the formation of the oxalate salt.

Synthetic Workflow

The synthetic pathway to this compound is a sequential process involving the formation of the core amlodipine structure, followed by its chemical modification to the dehydro form, and final conversion to a stable salt.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Hantzsch Synthesis of 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Amlodipine base)

The initial step focuses on the construction of the dihydropyridine core of amlodipine through a multi-component Hantzsch reaction.[1][2]

Reaction Mechanism:

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Procedure:

-

A mixture of 2-chlorobenzaldehyde (1 equivalent), ethyl 4-(2-aminoethoxy)acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as isopropanol or ethanol, within a round-bottom flask fitted with a reflux condenser.

-

The reaction mixture is heated to reflux for a period of 10 to 20 hours, with the reaction's progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to ambient temperature.

-

The solvent is removed under reduced pressure, yielding the crude amlodipine base.

-

Purification of the crude product is achieved through column chromatography on silica gel, utilizing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure amlodipine base.

Step 2: Oxidation of Amlodipine to Dehydro Amlodipine

This crucial step involves the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[3][4]

Procedure:

-

The purified amlodipine base from the previous step is dissolved in glacial acetic acid in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred solution. Alternatively, a few drops of concentrated nitric acid can serve as the oxidizing agent.

-

Following the complete addition, the ice bath is removed, and the mixture is stirred at room temperature for 1 to 2 hours. The reaction is monitored by TLC to confirm the consumption of the starting material.

-

The reaction mixture is then poured into ice-cold water and neutralized with a suitable base, such as a sodium bicarbonate solution, to precipitate the crude Dehydro Amlodipine free base.

-

The precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.

Step 3: Preparation of this compound

The final step involves the conversion of the Dehydro Amlodipine free base into its more stable and crystalline oxalate salt.

Procedure:

-

The purified Dehydro Amlodipine free base is dissolved in a minimal volume of a suitable organic solvent, such as ethanol or isopropanol.

-

A solution of oxalic acid (1 equivalent) is prepared in the same solvent in a separate flask.

-

The oxalic acid solution is slowly added to the stirred solution of Dehydro Amlodipine.

-

The mixture is stirred at room temperature, during which the this compound salt precipitates.

-

To ensure complete precipitation, the mixture is cooled in an ice bath.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

|---|---|---|---|

| Amlodipine (base) | C₂₀H₂₅ClN₂O₅ | 408.88 | Pale yellow solid |

| Dehydro Amlodipine (base) | C₂₀H₂₃ClN₂O₅ | 406.86 | Off-white powder |

| this compound | C₂₂H₂₅ClN₂O₉ | 496.89 | Crystalline solid |

Table 2: Reaction Yields and Melting Points

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| Amlodipine (base) | ~45%[1] | - |

| Dehydro Amlodipine (base) | 25-64%[4] | - |

| This compound | - | - |

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. Melting point data for the free base and oxalate are not consistently reported in the available literature.

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | IR (cm⁻¹) |

|---|---|---|---|---|

| Amlodipine (base) | 7.1-7.5 (m, 4H, Ar-H), 5.67 (s, 1H, NH), 5.40 (s, 1H, CH), 4.09 (q, 2H, OCH₂CH₃), 3.80 (t, 2H), 3.61 (s, 3H, OCH₃), 3.26 (t, 2H), 2.29 (s, 3H, CH₃), 1.17 (t, 3H, OCH₂CH₃)[5][6] | 168.0, 145.9, 144.0, 131.2, 129.3, 127.3, 126.9, 104.0, 69.7, 64.1, 54.1, 50.8, 41.7, 40.2, 20.6, 15.9, 19.4, 37.3[7] | [M+H]⁺ 409.15. Common fragments at m/z 392 (loss of NH₃), 294, 238.[8][9] | 3306 (N-H), 2947 (C-H), 1702 (C=O ester), 1651 (C=C), 1493, 1231, 1118, 1020, 755.[10][11][12] |

| Dehydro Amlodipine (base) | Aromatic protons are expected to be shifted downfield in comparison to amlodipine. The N-H proton signal around 5.6 ppm will be absent. | Aromatic carbons will exhibit shifts characteristic of a pyridine ring. | [M+H]⁺ 407.1. | The spectrum will be similar to amlodipine, with expected variations in the fingerprint region reflecting the aromatic pyridine structure. |

References

- 1. Synthesis of Amlodipine Besylate [chinjmap.com]

- 2. researchgate.net [researchgate.net]

- 3. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 4. researchgate.net [researchgate.net]

- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of Dehydro Amlodipine Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for Dehydro Amlodipine Oxalate, a significant degradation product of the widely used antihypertensive drug, Amlodipine. This document details its formation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, and the experimental protocols for its analysis.

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[1] This transformation can occur under various stress conditions, including exposure to acidic environments, oxidizing agents, and light.[2][3] The oxalate salt form is often used for reference standards.

Physicochemical Data

A summary of the key physicochemical properties of Dehydro Amlodipine and its oxalate salt is presented below.

| Property | Dehydro Amlodipine (Free Base) | This compound |

| Synonyms | Amlodipine EP Impurity D, Amlodipine USP Related Compound A | - |

| CAS Number | 113994-41-5 | 1216406-90-4 |

| Molecular Formula | C₂₀H₂₃ClN₂O₅ | C₂₂H₂₅ClN₂O₉ |

| Molecular Weight | 406.86 g/mol | 496.89 g/mol |

Spectroscopic Data

The structural elucidation of this compound relies heavily on mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of Dehydro Amlodipine. The primary degradation product is identified as Impurity D with a mass-to-charge ratio (m/z) of 407 under oxidative and acidic degradation conditions.[4]

| Ion | m/z | Identification |

| [M+H]⁺ | 407 | Protonated molecule of Dehydro Amlodipine |

| Fragment Ion 1 | 230 | Observed in oxidation and acid hydrolysis |

| Fragment Ion 2 | 180 | Common in all degradation conditions |

| Fragment Ion 3 | 167 | Common in all degradation conditions |

Note: The fragmentation pattern can provide valuable structural information. A detailed analysis would involve MS/MS studies to establish the fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Dehydro Amlodipine. While detailed, publicly available spectral assignments for Dehydro Amlodipine are scarce, comprehensive characterization data, including ¹H-NMR, ¹³C-NMR, and other analytical data, are typically provided with the purchase of a certified reference standard from various suppliers.[1][5] Researchers requiring definitive structural confirmation should consult the Certificate of Analysis accompanying the reference standard.

Experimental Protocols

The generation and analysis of this compound involve forced degradation studies followed by chromatographic and spectroscopic analysis.

Forced Degradation of Amlodipine

To generate Dehydro Amlodipine, Amlodipine Besylate can be subjected to the following stress conditions:

-

Acid Hydrolysis: Amlodipine Besylate solution (e.g., 1 mg/mL) is treated with an acid such as 0.1 M HCl at ambient temperature for several days.[6]

-

Oxidative Degradation: Amlodipine Besylate is exposed to an oxidizing agent, for instance, 3% hydrogen peroxide, at room temperature for a specified period.[6] Amlodipine has shown significant degradation (around 20%) in 30% H₂O₂.[4]

-

Photodegradation: A solution of Amlodipine Besylate is exposed to UV and visible light in a photostability chamber.[3]

HPLC-MS/MS Analysis

A stability-indicating HPLC method is crucial for separating Dehydro Amlodipine from the parent drug and other degradation products.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

-

Column: A C18 column is commonly employed for the separation.[7]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[7]

-

Detection: UV detection is often set at a wavelength of 237 nm.[6] The mass spectrometer is operated in positive ion mode to detect the protonated molecule of Dehydro Amlodipine ([M+H]⁺ at m/z 407).[4]

NMR Analysis

For NMR analysis, Dehydro Amlodipine must be isolated and purified from the degradation mixture, typically using preparative HPLC.

-

Isolation: The peak corresponding to Dehydro Amlodipine is collected from multiple runs of the preparative HPLC.

-

Sample Preparation: The collected fractions are evaporated to dryness, and the residue is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Visualizations

Formation of Dehydro Amlodipine from Amlodipine

Caption: Oxidative degradation pathway of Amlodipine to Dehydro Amlodipine.

General Workflow for Analysis of Dehydro Amlodipine

Caption: Analytical workflow for Dehydro Amlodipine characterization.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. Amlodipine Besilate EP Impurity D | CAS Number 113994-41-5 [klivon.com]

- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Oxidative Degradation of Amlodipine: A Technical Deep Dive into the Formation of Impurity D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the oxidative degradation pathway of Amlodipine, a widely prescribed calcium channel blocker, leading to the formation of its primary oxidative degradant, Impurity D. Understanding the formation and control of this impurity is critical for ensuring the stability, safety, and efficacy of Amlodipine drug products. This document outlines the degradation mechanism, presents quantitative data from forced degradation studies, details experimental protocols for stress testing and analysis, and provides visual representations of the degradation pathway and experimental workflow.

The Oxidative Degradation Pathway of Amlodipine to Impurity D

The core chemical transformation in the oxidative degradation of Amlodipine is the aromatization of its dihydropyridine ring to a pyridine ring, resulting in the formation of Impurity D, also known as Dehydro-Amlodipine.[1][2] This conversion is a key degradation pathway observed under oxidative stress conditions, typically induced by agents such as hydrogen peroxide.[1][3] The reaction can also be prompted by acidic conditions and exposure to light.[2][4] The formation of Impurity D is a critical parameter monitored during stability testing of Amlodipine.[5]

The mechanism involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of a more stable aromatic pyridine ring. This process is illustrated in the reaction pathway diagram below.

Quantitative Analysis of Amlodipine Degradation

Forced degradation studies are instrumental in quantifying the stability of Amlodipine under various stress conditions. The extent of degradation and the formation of Impurity D are typically assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). The following tables summarize quantitative data from representative studies.

Table 1: Summary of Amlodipine Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation of Amlodipine (%) | Reference |

| Oxidative | 3% H₂O₂ | 3 days | Ambient | ~1% | [3] |

| Oxidative | 30% H₂O₂ | Not specified | Not specified | 20% | [6] |

| Acid Hydrolysis | 0.1 M HCl | 3 days | Ambient | ~1% | [3] |

| Base Hydrolysis | 0.1 M NaOH | 3 days | Ambient | 43% | [3] |

| Thermal | Solid state | 3 days | 105°C | No degradation | [3] |

| Photolytic | 1.2 million lux-hours | Not specified | Not specified | 5% | [3] |

Table 2: Formation of Impurity D under Oxidative Stress

| Oxidizing Agent | Concentration | Temperature | Impurity D Formation | Analytical Method | Reference |

| Hydrogen Peroxide | 3% | Ambient | Identified as the primary degradation product | HPLC-UV | [3] |

| Hydrogen Peroxide | 30% | Not specified | Selectively forms Impurity D | LC-MS/MS | [6] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on Amlodipine to investigate the formation of Impurity D, followed by a typical HPLC method for its quantification.

Forced Degradation Study Protocol (Oxidative Stress)

Objective: To induce the oxidative degradation of Amlodipine and monitor the formation of Impurity D.

Materials:

-

Amlodipine Besylate reference standard

-

Hydrogen peroxide (H₂O₂), 3% and 30% solutions

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Temperature-controlled water bath or oven

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Amlodipine Besylate in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Stress Application:

-

To a known volume of the Amlodipine stock solution in a volumetric flask, add an equal volume of 3% H₂O₂.

-

In a separate flask, to another aliquot of the stock solution, add an equal volume of 30% H₂O₂.

-

Protect the solutions from light and maintain them at a controlled temperature (e.g., ambient or elevated) for a specified duration (e.g., 24-72 hours).

-

-

Sample Preparation for Analysis:

-

After the incubation period, withdraw aliquots from the stressed solutions.

-

If necessary, neutralize any remaining oxidizing agent (e.g., by adding a small amount of sodium bisulfite solution).

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Control Sample: Prepare a control sample by diluting the Amlodipine stock solution with the mobile phase to the same concentration as the stressed samples, without the addition of H₂O₂.

HPLC Method for Quantification of Amlodipine and Impurity D

Objective: To separate and quantify Amlodipine and Impurity D in samples from forced degradation studies.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) in a specific ratio. A gradient or isocratic elution can be used. |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | 237 nm or 238 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30°C) |

Procedure:

-

System Suitability: Inject a standard solution containing known concentrations of Amlodipine and Impurity D to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).

-

Analysis of Samples: Inject the control and stressed samples into the HPLC system.

-

Data Analysis:

-

Identify the peaks for Amlodipine and Impurity D based on their retention times compared to the standard.

-

Calculate the percentage of Amlodipine degradation by comparing the peak area of Amlodipine in the stressed sample to that in the control sample.

-

Quantify the amount of Impurity D formed using a calibration curve generated from the Impurity D reference standard.

-

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study of Amlodipine, from sample preparation to data analysis.

Conclusion

The oxidative degradation of Amlodipine to Impurity D is a critical stability concern that necessitates thorough investigation and control throughout the drug development process. This technical guide has provided an in-depth overview of the degradation pathway, quantitative data, and detailed experimental protocols for its study. By implementing robust forced degradation studies and validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and stability of Amlodipine-containing pharmaceuticals.

References

- 1. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]

- 2. veeprho.com [veeprho.com]

- 3. Green RP-HPLC method for impurity profile of amlodipine in tablets | Archives of Pharmacy [aseestant.ceon.rs]

- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. lcms.cz [lcms.cz]

Photolytic Degradation of Amlodipine: A Technical Guide to the Formation of Dehydro Amlodipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1][2][3] Despite its therapeutic efficacy, amlodipine is known to be susceptible to degradation under various stress conditions, with photolytic degradation being a significant pathway.[4][5][6] Exposure to light, particularly ultraviolet (UV) and visible radiation, can induce the transformation of amlodipine into its primary degradation product, Dehydro Amlodipine.[7][8]

This technical guide provides a comprehensive overview of the photolytic degradation of amlodipine to Dehydro Amlodipine. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and quality control of amlodipine-containing products. This document details the degradation pathway, summarizes quantitative data from various studies, presents detailed experimental protocols, and provides visual representations of the core concepts.

The Photolytic Degradation Pathway: Aromatization to Dehydro Amlodipine

The core of amlodipine's structure is a 1,4-dihydropyridine ring, which is the primary site of photolytic instability.[4][9] Upon exposure to light, amlodipine undergoes an aromatization reaction, leading to the formation of its pyridine derivative, Dehydro Amlodipine.[5][7][9][10] This transformation involves the oxidation of the dihydropyridine ring and is reported to be an oxygen-independent process.[5][10][11] The formation of Dehydro Amlodipine results in a complete loss of the pharmacological activity of the parent drug.[9][11]

Dehydro Amlodipine is also referred to as Amlodipine Impurity D in pharmacopeial monographs.[8][12] The structure of Amlodipine and its transformation to Dehydro Amlodipine is illustrated below.

Quantitative Analysis of Amlodipine Photodegradation

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. The extent of amlodipine's photodegradation can vary depending on the experimental conditions such as the light source, duration of exposure, solvent system, and the physical state of the drug (solution or solid). The degradation kinetics of amlodipine upon light exposure typically follow a pseudo-first-order model.[7][8][12][13][14]

The following tables summarize quantitative data from various studies on the photolytic degradation of amlodipine.

Table 1: Photodegradation of Amlodipine in Solution

| Light Source/Condition | Amlodipine Concentration | Solvent/Medium | Duration of Exposure | Degradation (%) | Reference |

| Photostability Chamber | Not Specified | Solution | 14 days | 32.2% | [8][15] |

| UV Radiation (254 nm) | Not Specified | Solid State | 60 hours | Stable | [12] |

| Daylight | Not Specified | Methanol | 72 hours | 34.3% | [12] |

| UV-A Light | Not Specified | Water and Organic Solvents | Not Specified | Quantum Yield (Φ) ≈ 0.001 | [5][10] |

Table 2: Photodegradation of Amlodipine in Solid Dosage Forms (Tablets)

| Light Source | Packaging | Duration of Exposure | Degradation (%) | Reference |

| UV Radiation | Alu/PVC/PVDC Blister | 15 days | 22.38% | [8][12] |

| Visible Radiation | Alu/PVC/PVDC Blister | 15 days | 19.89% | [8][12] |

Experimental Protocols

This section provides detailed methodologies for conducting photostability studies on amlodipine and for the analysis of its primary photoproduct, Dehydro Amlodipine.

Protocol 1: Photostability Testing of Amlodipine Solution

Objective: To evaluate the photostability of amlodipine in solution according to ICH Q1B guidelines.

Materials and Equipment:

-

Amlodipine Besylate reference standard

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Calibrated radiometer and lux meter

-

Quartz cuvettes or other suitable transparent containers

-

Control samples protected from light (e.g., wrapped in aluminum foil)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare a solution of amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Exposure Conditions:

-

Place the amlodipine solution in transparent containers within the photostability chamber.

-

Simultaneously, place control samples protected from light in the same chamber to serve as dark controls.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

-

Monitor and control the temperature to minimize the effect of thermal degradation.

-

-

Sampling and Analysis:

-

Withdraw samples at appropriate time intervals.

-

Analyze the samples and the dark controls using a validated stability-indicating HPLC method to determine the concentration of amlodipine and the formation of Dehydro Amlodipine.

-

-

Data Analysis:

-

Calculate the percentage degradation of amlodipine at each time point relative to the initial concentration.

-

Plot the concentration of amlodipine versus time to determine the degradation kinetics.

-

Protocol 2: Analysis of Amlodipine and Dehydro Amlodipine by HPLC

Objective: To quantify amlodipine and its photoproduct, Dehydro Amlodipine, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector, autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) is commonly used.[12]

-

Mobile Phase: A mixture of organic solvents and a buffer. A common mobile phase consists of acetonitrile, methanol, and a triethylamine solution adjusted to a specific pH (e.g., pH 3.0).[12] The exact composition should be optimized for adequate separation.

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection Wavelength: 237 nm is a frequently used wavelength for the detection of amlodipine and its impurities.[16][17]

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Amlodipine Besylate reference standard and a separate stock solution of Dehydro Amlodipine (if available) in the mobile phase or a suitable diluent.

-

Prepare working standard solutions of varying concentrations to establish a calibration curve.

-

Prepare the samples from the photodegradation study by diluting them to a suitable concentration within the calibration range.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the samples into the HPLC system.

-

Record the chromatograms and identify the peaks for amlodipine and Dehydro Amlodipine based on their retention times, which should be confirmed by spiking with the respective standards. For example, in one study, amlodipine and its impurity D (Dehydro Amlodipine) were identified at retention times of 16.529 min and 2.575 min, respectively.[12]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration for both amlodipine and Dehydro Amlodipine.

-

Determine the concentration of amlodipine and Dehydro Amlodipine in the samples using the calibration curve.

-

Calculate the percentage of degradation and the amount of Dehydro Amlodipine formed.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a photolytic degradation study of amlodipine.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and monitoring of photostability systems for amlodipine dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. researchgate.net [researchgate.net]

- 14. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses technische Handbuch bietet einen umfassenden Überblick über die mit Amlodipin in Beziehung stehenden Verbindungen und konzentriert sich auf Verunreinigungen, Abbauprodukte und Metaboliten. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung erstellt und enthält detaillierte Informationen zu den wichtigsten verwandten Verbindungen, quantitativen Analysen, experimentellen Protokollen und den zugrunde liegenden chemischen Wegen.

Einführung in die Stabilität von Amlodipin

Amlodipin, ein Kalziumkanalblocker aus der Gruppe der Dihydropyridine, wird häufig zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt.[1] Die chemische Struktur von Amlodipin, 3-Ethyl-5-methyl-2-[(2-aminoethoxy)methyl]-4-(2-chlorphenyl)-6-methyl-1,4-dihydropyridin-3,5-dicarboxylat, macht es anfällig für Abbau unter verschiedenen Stressbedingungen wie saurer und basischer Hydrolyse, Oxidation und Photolyse.[2] Das Verständnis dieser Abbauwege und die Identifizierung der daraus resultierenden Verunreinigungen sind eine entscheidende regulatorische Anforderung und für die Gewährleistung der Sicherheit und Wirksamkeit von Amlodipin-haltigen Arzneimitteln unerlässlich. Studien zum erzwungenen Abbau, wie sie von der International Conference on Harmonisation (ICH) vorgeschrieben werden, sind entscheidend für die Aufklärung der intrinsischen Stabilität des Wirkstoffs und die Entwicklung von stabilitätsanzeigenden Analysemethoden.[2]

Klassifizierung von Amlodipin-verwandten Verbindungen

Die mit Amlodipin in Beziehung stehenden Verbindungen lassen sich grob in drei Kategorien einteilen:

-

Syntheseverunreinigungen: Dies sind Verbindungen, die während des Herstellungsprozesses von Amlodipin entstehen. Sie können aus Ausgangsmaterialien, Zwischenprodukten oder durch Nebenreaktionen stammen.

-

Abbauprodukte: Diese entstehen, wenn Amlodipin verschiedenen Stressbedingungen wie Licht, Hitze, Feuchtigkeit, Säuren, Basen und oxidativem Stress ausgesetzt wird.[3][4]

-

Metaboliten: Dies sind die Verbindungen, die nach der Verabreichung von Amlodipin im Körper gebildet werden. Amlodipin wird hauptsächlich in der Leber durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, verstoffwechselt.[5][6]

Quantitative Analyse der Abbauprodukte

Studien zum erzwungenen Abbau liefern quantitative Daten über das Ausmaß des Amlodipin-Abbaus unter verschiedenen Stressbedingungen. Die folgende Tabelle fasst die Ergebnisse verschiedener Studien zusammen.

| Stressbedingung | Abbau von Amlodipin (%) | Wichtige Abbauprodukte | Referenz |

| Saure Hydrolyse (z. B. 0,1 M HCl) | 60% | Pyridin-Derivat (Verunreinigung D), Amid-Verunreinigung | [3] |

| Alkalische Hydrolyse (z. B. 0,1 M NaOH) | 25% | Säure-Verunreinigung | [3] |

| Oxidativer Abbau (z. B. 30 % H₂O₂) | 20% | Pyridin-Derivat (Verunreinigung D) | [3] |

| Thermischer Abbau (z. B. 80 °C) | Keine größeren Verunreinigungen | - | [3] |

| Photolyse | Signifikanter Abbau | Pyridin-Derivat und andere Photoprodukte | [2][7] |

Identifizierte Amlodipin-Verunreinigungen und Metaboliten

Mehrere verwandte Verbindungen von Amlodipin wurden mittels Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) identifiziert und charakterisiert.[2][8]

| Verbindung | Typ | Anmerkungen |

| Amlodipin-Verunreinigung A | Syntheseverunreinigung | Phthalimid-Analogon des Amlodipin-Vorläufers.[9] |

| Amlodipin-Verunreinigung B | Syntheseverunreinigung | - |

| Amlodipin-Verunreinigung D | Abbauprodukt/Verunreinigung | Pyridin-Analogon von Amlodipin, das unter oxidativen und sauren Bedingungen gebildet wird.[2] |

| Amlodipin-Verunreinigung F | Abbauprodukt | Entsteht unter sauren und basischen Bedingungen.[4] |

| Amlodipin-Verunreinigung G | Syntheseverunreinigung | Dimethyl-4-(2-chlorphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat. |

| Hauptmetabolit in Urin | Metabolit | 2-([4-(2-Chlorphenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)essigsäure.[10] |

| Pyridin-Metaboliten | Metaboliten | Hauptmetaboliten im Blutkreislauf; gelten als pharmakologisch inaktiv.[1][10] |

Experimentelle Protokolle

Protokoll für Studien zum erzwungenen Abbau

Ziel: Induktion des Abbaus von Amlodipin unter verschiedenen Stressbedingungen, um potenzielle Abbauprodukte zu identifizieren und seine intrinsische Stabilität zu bewerten.[2]

Materialien:

-

Amlodipinbesylat-Wirkstoff

-

Salzsäure (HCl), analytischer Grad

-

Natriumhydroxid (NaOH), analytischer Grad

-

Wasserstoffperoxid (H₂O₂), 30 %

-

Methanol, HPLC-Qualität

-

Wasser, HPLC-Qualität

-

Messkolben, Pipetten und andere übliche Laborglasgeräte

-

pH-Meter

-

Temperaturgeregelter Ofen

-

Photostabilitätskammer

Verfahren:

-

Herstellung der Stammlösung: Eine Stammlösung von Amlodipinbesylat in einem geeigneten Lösungsmittel (z. B. Methanol oder einer Mischung aus Methanol und Wasser) mit einer Konzentration von ca. 1 mg/ml herstellen.[2]

-

Saurer Abbau: Die Stammlösung mit 0,1 M HCl mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren. Nach der angegebenen Zeit die Lösung mit einer angemessenen Menge 0,1 M NaOH neutralisieren.[2]

-

Alkalischer Abbau: Die Stammlösung mit 0,1 M NaOH mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren. Anschließend mit einer angemessenen Menge 0,1 M HCl neutralisieren.

-

Oxidativer Abbau: Die Stammlösung mit 30 % H₂O₂ mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren.

-

Thermischer Abbau: Eine feste Probe von Amlodipinbesylat in einem Ofen bei einer erhöhten Temperatur (z. B. 80 °C) für eine bestimmte Zeit (z. B. 48 Stunden) erhitzen.[3]

-

Photolytischer Abbau: Eine Lösung von Amlodipinbesylat in einer Photostabilitätskammer Licht aussetzen, das sowohl UV- als auch sichtbare Lichteinwirkung bietet (z. B. 1,2 Millionen Lux-Stunden und 200 Watt-Stunden/Quadratmeter).[2]

-

Probenanalyse: Alle abgebauten Proben mit einer validierten stabilitätsanzeigenden HPLC- oder LC-MS/MS-Methode analysieren, um den Amlodipin-Gehalt und das Profil der Abbauprodukte zu bestimmen.

Protokoll zur Metabolitenidentifizierung mittels Lebermikrosomen vom Menschen (HLM)

Ziel: Untersuchung des In-vitro-Metabolismus von Amlodipin unter Verwendung von HLM, um die primären Stoffwechselwege zu identifizieren.[5]

Materialien:

-

Amlodipin

-

Lebermikrosomen vom Menschen (HLM)

-

NADPH-regenerierendes System (z. B. G6P, G6PDH, NADP⁺)

-

Phosphatpuffer (pH 7,4)

-

Acetonitril (oder ein anderes geeignetes organisches Lösungsmittel) zur Reaktionsbeendigung

-

LC-MS/MS-System

Verfahren:

-

Inkubationsmischungen vorbereiten: In Mikrozentrifugenröhrchen HLM, Amlodipin (in verschiedenen Konzentrationen) und Phosphatpuffer kombinieren.[5]

-

Vorinkubation: Die Mischungen bei 37 °C für einen kurzen Zeitraum (z. B. 5 Minuten) vorinkubieren, damit die Komponenten das thermische Gleichgewicht erreichen können.[5]

-

Reaktion einleiten: Die Stoffwechselreaktion durch Zugabe des NADPH-regenerierenden Systems starten.[5]

-

Inkubation: Die Reaktionsmischungen bei 37 °C für einen bestimmten Zeitraum (z. B. 0, 15, 30, 60 Minuten) inkubieren.[5]

-

Reaktion beenden: Die Reaktion an den vorgesehenen Zeitpunkten durch Zugabe eines kalten organischen Lösungsmittels wie Acetonitril stoppen. Dies dient auch dazu, die mikrosomalen Proteine auszufällen.[5]

-

Probenverarbeitung: Die Proben zentrifugieren, um die ausgefällten Proteine zu pelletieren. Den Überstand zur Analyse in ein neues Röhrchen überführen.[5]

-